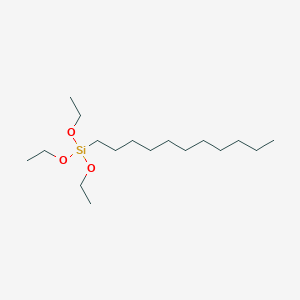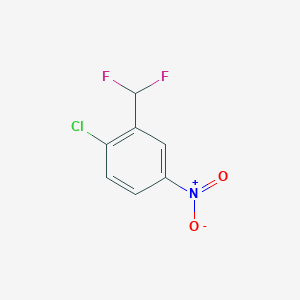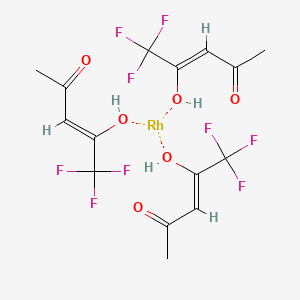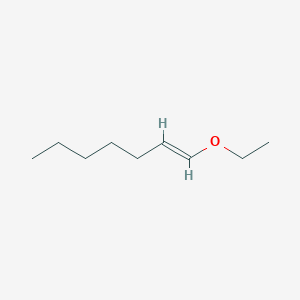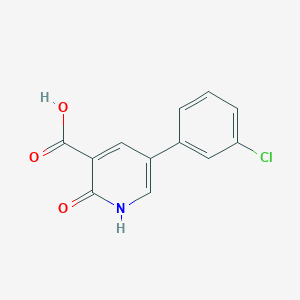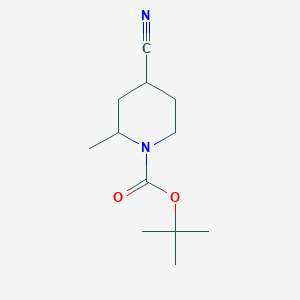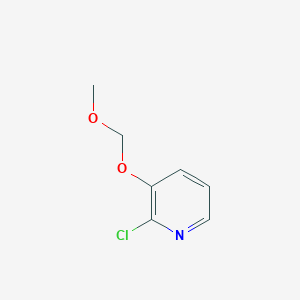
(3,3-Dimethylbutyl)trimethoxysilane, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutyl)trimethoxysilane, also known as DMTMS, is an organosilicon compound used as a coupling agent in many industrial and scientific applications. It is a colorless, volatile liquid with a sweet odor and a boiling point of 111°C. DMTMS is a useful reagent in the synthesis of polymers and other organosilicon compounds, and it has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
(3,3-Dimethylbutyl)trimethoxysilane, 98% has been used in a variety of scientific research applications. It has been used as a coupling agent in the synthesis of polymers, as a reagent in the synthesis of organosilicon compounds, and as a catalyst in the synthesis of polyurethanes. It has also been used in the production of silica-based materials, as a coating agent for glass and metal surfaces, and as a surfactant in the production of emulsions.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbutyl)trimethoxysilane, 98% involves the formation of a covalent bond between the silane group and the substrate. This covalent bond is formed when the silane group reacts with the substrate, forming a siloxane bond. The siloxane bond is then stabilized by hydrogen bonding between the silane group and the substrate. This covalent bond provides a strong and stable bond between the silane group and the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-Dimethylbutyl)trimethoxysilane, 98% are not well understood. It is known that (3,3-Dimethylbutyl)trimethoxysilane, 98% can cause skin irritation, and it has been shown to be a mild irritant to the eyes and mucous membranes. In addition, (3,3-Dimethylbutyl)trimethoxysilane, 98% has been found to be toxic to aquatic organisms and can cause acute toxicity in fish.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3,3-Dimethylbutyl)trimethoxysilane, 98% in lab experiments has several advantages. It is relatively inexpensive, and it is easy to handle and store. It is also highly reactive and can be used to synthesize a variety of organosilicon compounds. However, there are also some limitations to its use in lab experiments. It is volatile and can be difficult to handle in large quantities. In addition, it can cause skin irritation and has been found to be toxic to aquatic organisms.
Orientations Futures
There are several potential future directions for research on (3,3-Dimethylbutyl)trimethoxysilane, 98%. These include further studies on the toxicity of (3,3-Dimethylbutyl)trimethoxysilane, 98% to aquatic organisms, the development of more efficient methods for synthesizing (3,3-Dimethylbutyl)trimethoxysilane, 98%, and the development of new applications for (3,3-Dimethylbutyl)trimethoxysilane, 98%. In addition, further research could be conducted to better understand the biochemical and physiological effects of (3,3-Dimethylbutyl)trimethoxysilane, 98%, as well as to develop more efficient methods for its use in lab experiments.
Méthodes De Synthèse
(3,3-Dimethylbutyl)trimethoxysilane, 98% can be synthesized in a two-step process. The first step involves the reaction of 3-methylbutanol with trimethylchlorosilane in the presence of a Lewis acid catalyst. This reaction yields (3,3-Dimethylbutyl)trimethoxysilane, 98% and a byproduct, trimethylsilanol. The second step involves the hydrolysis of (3,3-Dimethylbutyl)trimethoxysilane, 98% in the presence of an acid catalyst to produce (3,3-Dimethylbutyl)trimethoxysilane, 98% and methanol.
Propriétés
IUPAC Name |
3,3-dimethylbutyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)7-8-13(10-4,11-5)12-6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQIWBJAFOZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutyl)trimethoxysilane | |
CAS RN |
157223-36-4 |
Source


|
| Record name | (3,3-Dimethylbutyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


